Menaquinone-7

Catalog No.
S630921
CAS No.
2124-57-4
M.F
C46H64O2
M. Wt
649.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menaquinone-7

CAS Number

2124-57-4

Product Name

Menaquinone-7

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione

Molecular Formula

C46H64O2

Molecular Weight

649.0 g/mol

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+

InChI Key

RAKQPZMEYJZGPI-LJWNYQGCSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Solubility

Slightly less soluble than vitamin K1 in the same organic solvents
INSOL IN WATER; SOL IN FAT SOLVENTS
SOL IN OILS
SOL IN FATS

Synonyms

(all-E)-2-(3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaenyl)-3-methyl-1,4-naphthalenedione; Vitamin K2(35); Menaquinone K7; Vitamin MK 7;

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Bone health:

  • MK-7 plays a crucial role in activating vitamin K-dependent proteins, especially osteocalcin, which are essential for bone mineralization and preventing osteoporosis []. Studies have shown that MK-7 supplementation can increase bone mineral density (BMD) and reduce fracture risk in postmenopausal women and individuals with osteoporosis [, ].

Cardiovascular health:

  • Research suggests that MK-7 may contribute to preventing cardiovascular disease by inhibiting the calcification of arteries. MK-7 activates matrix Gla protein (MGP), which prevents calcium deposition in blood vessels, potentially reducing the risk of heart attacks and strokes [].

Other potential applications:

  • Emerging research investigates the potential benefits of MK-7 in managing other health conditions, including type 2 diabetes, cognitive decline, and certain cancers. However, these areas require further investigation to confirm the effectiveness and mechanisms of action [].

Production and analysis:

  • Due to its limited presence in natural food sources, MK-7 is often produced through fermentation using specific bacterial strains. Research efforts focus on optimizing fermentation processes to improve MK-7 yield and ensure purity [].
  • Additionally, scientists are developing analytical methods to accurately quantify MK-7 in food and supplements, ensuring quality control and consumer safety [].

Safety and future research:

  • While generally considered safe in moderate doses, research on the long-term safety and optimal dosage of MK-7 is ongoing, especially for specific populations [].
  • Future research aims to elucidate the precise mechanisms of action of MK-7 in various health conditions and explore its potential for personalized medicine approaches.

Menaquinone-7, also known as vitamin K2, is a fat-soluble vitamin belonging to the class of compounds known as menaquinones. Its chemical formula is C46H64O2C_{46}H_{64}O_{2}, and it consists of a long isoprenoid side chain, which contributes to its unique properties and biological activities. Menaquinone-7 is primarily found in fermented foods and certain animal products, and it plays a crucial role in various physiological processes, particularly in calcium metabolism and bone health.

MK-7 functions as a cofactor for vitamin K-dependent protein carboxylase, an enzyme that activates vitamin K-dependent proteins by adding a carboxyl group (COOH) to specific glutamate residues. These activated proteins play crucial roles in various biological processes, including bone mineralization (osteocalcin) and vascular health (matrix Gla protein) [, ]. By enabling the proper function of these proteins, MK-7 may contribute to stronger bones and improved cardiovascular health [, ].

Data

Studies suggest that MK-7 at doses up to 10mg/day appears to be safe in healthy adults []. However, more research is needed to determine the long-term safety of high-dose supplementation.

, primarily involving the post-translational modification of proteins through gamma-carboxylation of glutamic acid residues. This modification is essential for the activation of several proteins involved in blood coagulation, such as prothrombin. Additionally, menaquinone-7 can undergo various chemical transformations, including:

  • Reduction: Menaquinone-7 can be reduced to form dihydromenaquinone.
  • Oxidation: It can also be oxidized to form its corresponding quinone derivative.
  • Isomerization: The compound exists in multiple geometric isomers (cis and trans forms), which can interconvert under certain conditions, affecting its biological activity and stability .

Menaquinone-7 exhibits significant biological activities, particularly in bone health and cardiovascular function. Key functions include:

  • Bone Metabolism: It activates osteocalcin, a protein that binds calcium in bones, thereby enhancing bone mineralization and strength.
  • Cardiovascular Health: Menaquinone-7 may help prevent arterial calcification by regulating matrix Gla-protein, which inhibits vascular calcification.
  • Antioxidant Properties: It has been shown to exhibit antioxidant activity, potentially protecting cells from oxidative stress .

Menaquinone-7 can be synthesized through two primary methods:

  • Natural Fermentation: This method involves the use of specific bacterial strains (such as Bacillus subtilis) to ferment substrates rich in vitamin K precursors. This process typically yields high concentrations of menaquinone-7 and allows for the production of various isomers .
  • Chemical Synthesis: A convergent synthetic approach has been developed that combines different building blocks through condensation reactions. This method allows for the precise control of stereochemistry and yields high-purity menaquinone-7 .

Menaquinone-7 has several applications across different fields:

  • Nutritional Supplements: It is commonly included in dietary supplements aimed at improving bone health and preventing osteoporosis.
  • Functional Foods: Menaquinone-7 is added to fortified foods to enhance their nutritional profile.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic uses in cardiovascular diseases and other conditions related to calcium metabolism .

Menaquinone-7 interacts with various substances that can influence its absorption and efficacy:

  • Orlistat: This weight-loss medication may decrease the absorption of menaquinone-7, leading to reduced serum concentrations and effectiveness .
  • Calcium Supplements: Co-administration with calcium may enhance its beneficial effects on bone health.

Studies have also explored its interactions with other vitamins and minerals, emphasizing the importance of a balanced diet for optimal absorption .

Menaquinone-7 shares similarities with other compounds within the vitamin K family, including:

CompoundChemical FormulaUnique Features
PhylloquinoneC31H46O2C_{31}H_{46}O_{2}Found in green leafy vegetables; primarily involved in blood clotting.
Menaquinone-4C45H62O2C_{45}H_{62}O_{2}Shorter side chain than menaquinone-7; less effective for bone health.
Menaquinone-6C47H66O2C_{47}H_{66}O_{2}Intermediate length side chain; exhibits similar functions but less potent than menaquinone-7.

Menaquinone-7 is distinguished by its longer isoprenoid side chain, which enhances its bioavailability and biological activity compared to shorter-chain menaquinones. Its unique structure allows it to be more effective in activating proteins involved in calcium metabolism and bone health .

Comparative Analysis of MK-7 Biosynthesis in Bacillus subtilis vs. Escherichia coli Chassis

Bacillus subtilis has traditionally been the preferred microbial chassis for MK-7 production due to its natural ability to synthesize this compound. However, recent advances have enabled successful engineering of Escherichia coli for efficient MK-7 production, creating interesting comparative advantages between these two systems.

B. subtilis naturally synthesizes MK-7 through the methylerythritol phosphate (MEP) pathway, which differs significantly from the mevalonate (MVA) pathway found in some other Gram-positive bacteria. The synthesis occurs through a complex pathway involving chorismate-derived intermediates that ultimately lead to the formation of the characteristic naphthoquinone ring structure with an isoprenoid side chain containing seven prenyl units.

In contrast, E. coli does not naturally produce significant quantities of MK-7, as it primarily synthesizes menaquinones under anaerobic conditions. However, metabolic engineering approaches have successfully transformed E. coli into an efficient MK-7 producer. A groundbreaking study reported production levels reaching 1350 mg/L with a productivity of 26 mg/L/h in a 52-hour fermentation process, representing the highest MK-7 titer reported to date.

Table 1. Comparative analysis of MK-7 production platforms: B. subtilis vs. engineered E. coli

CharacteristicBacillus subtilisEngineered Escherichia coli
Natural MK-7 productionYesMinimal (primarily under anaerobic conditions)
Primary isoprenoid pathwayMEP pathwayMEP pathway (native), MVA pathway (engineered)
Highest reported yieldEnhanced strains with ~100 mg/L1350 mg/L (after metabolic engineering)
Growth conditionsAerobicPrimarily engineered for aerobic production
Key enzymesMenF, MenD, MenH, MenC, MenE, MenB, MenA, HepSNative men operon plus heterologous HepPPS, UbiE
Production timeTypically 3-7 days~52 hours in optimized fermentation
ChallengesMembrane permeability, biofilm formationCompeting quinone biosynthesis pathways

The superior performance of engineered E. coli strains can be attributed to several factors, including better genetic tractability, faster growth rates, and the ability to precisely control and optimize each module of the biosynthetic pathway. However, B. subtilis remains advantageous in certain contexts, particularly due to its GRAS (Generally Recognized As Safe) status, which simplifies regulatory approval for nutritional supplement production.

Modular Pathway Engineering: MVA, DHNA, and MK-7 Synthesis Modules

Successful metabolic engineering for enhanced MK-7 production has been achieved through a modular approach, dividing the biosynthetic pathway into three critical modules: the isoprenoid precursor module (MEP/MVA), the 1,4-dihydroxy-2-naphthoate (DHNA) synthesis module, and the MK-7 assembly module.

Isoprenoid Precursor Module (MEP/MVA):
While B. subtilis naturally utilizes the MEP pathway for isoprenoid biosynthesis, some Gram-positive cocci bacteria along with Lactobacillus species employ the MVA pathway. Engineering efforts have explored both pathways, with the heterologous introduction of the MVA pathway in E. coli showing particular promise for enhanced MK-7 production.

The MEP pathway in B. subtilis involves critical enzymes such as Dxs and Dxr, which have been identified as rate-limiting. Overexpression of these genes has been a common strategy to increase the carbon flux through this pathway, resulting in improved MK-7 yields.

DHNA Synthesis Module:
The formation of 1,4-dihydroxy-2-naphthoate (DHNA) represents a crucial intermediate step in MK-7 biosynthesis. This module involves a series of enzymatic reactions starting from chorismate or isochorismate. Key enzymes in this pathway include MenF, MenD, MenH, MenC, MenE, and MenB.

Enhanced expression of enzymes in the DHNA pathway has shown significant improvements in MK-7 production. For instance, optimization of this module in engineered E. coli led to MK-7 production levels of 157 μM, representing a substantial increase over previous strains.

MK-7 Assembly Module:
The final module involves the attachment of the heptaprenyl side chain to DHNA and subsequent methylation to form MK-7. Critical enzymes in this module include MenA (prenyl transferase) and MenG/UbiE (methyltransferase).

Table 2. Key enzymes in the three modules of MK-7 biosynthesis pathway

ModuleKey EnzymesFunctionEngineering StrategyImpact on MK-7 Production
Isoprenoid Precursor (MEP)Dxs, Dxr, IspAGeneration of isoprenoid precursorsOverexpression11-fold increase in optimized gene combinations
Isoprenoid Precursor (MVA)MVA pathway enzymesAlternative route to isoprenoid precursorsHeterologous expressionSignificant increase when combined with other optimizations
DHNA SynthesisMenFIsochorismate synthaseOverexpressionEnhanced carbon flux to DHNA
DHNA SynthesisMenDSEPHCHC synthaseSite-directed mutagenesis, overexpressionStructural enhancement led to increased activity
DHNA SynthesisMenC, MenE, MenBConversion to DHNACombinatorial overexpressionEnhanced pathway flux
MK-7 AssemblyMenAPrenyl transferaseStability engineering (e.g., T290M mutation)249% increase in vitamin K2 production
MK-7 AssemblyUbiEMethyltransferaseHeterologous expression, fine-tuningSignificant increase when co-expressed with MenA
MK-7 AssemblyHepPPSHeptaprenyl pyrophosphate synthaseHeterologous expression from diverse sourcesVariable increases depending on source organism

Through careful optimization of each module, researchers have achieved remarkable improvements in MK-7 production. For example, in E. coli, the combined engineering of all three modules resulted in a 306-fold increase in MK-7 production compared to the starting strain.

CRISPR-Cas9 and CRISPRi/a Systems for Pathway Regulation in B. subtilis

The advent of CRISPR technologies has revolutionized metabolic engineering approaches for MK-7 production, offering advantages over traditional gene-editing methods such as homologous recombination. CRISPR-Cas9 systems provide precise genome editing capabilities, while CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems enable fine-tuned regulation of gene expression without permanent genetic modifications.

A recent groundbreaking study utilized a dual-sgRNA CRISPRa system in B. subtilis natto NB205 to enhance MK-7 production through precise regulation of key genes. After comprehensive transcriptome analysis identified ispA and ispE as critical in MK-7 synthesis, the dual-sgRNA CRISPRa system was employed to upregulate these genes in a newly engineered strain called A3E3.

Table 3. Comparison of traditional genetic engineering vs. CRISPR-based methods for MK-7 production enhancement

FeatureTraditional Methods (Homologous Recombination)CRISPR-Cas9CRISPRi/a Systems
MechanismGene insertion/deletion using antibiotic markersPrecise genomic editing through DNA cleavageModulation of gene expression without DNA modification
EfficiencyLow to moderateHighHigh
Multiplexing capabilityLimitedModerate to highHigh
Off-target effectsLowModerate (varies with design)Low
Implementation complexityHighModerateModerate
Time requiredWeeks to monthsDays to weeksDays to weeks
Strain stabilityVariable (integration site-dependent)HighTransient (requires continued expression)
MK-7 yield improvementTypically 2-5 foldUp to 10-foldUp to 20% over traditional overexpression

The dual-sgRNA CRISPRa approach demonstrated significant advantages over traditional overexpression systems, resulting in a 20.02% increase in MK-7 production compared to conventional methods and a remarkable 201.41% increase relative to the original strain NB205. This highlights the potential of CRISPR-based systems for precise pathway regulation in MK-7 biosynthesis.

Moreover, CRISPR technologies offer the advantage of multiplexed gene regulation, allowing simultaneous manipulation of multiple genes within the biosynthetic pathway. This capability is particularly valuable for balancing flux through complex metabolic networks like those involved in MK-7 production.

Future applications of CRISPR technologies in MK-7 production may include:

  • Combinatorial CRISPRi/a approaches to simultaneously upregulate beneficial genes while downregulating competing pathways
  • Genome-wide screens to identify additional targets for enhancement
  • Integration with systems biology approaches for rational pathway design

Heterologous Expression of MenA, UbiE, and HepPPS in Engineered Strains

The heterologous expression of key enzymes in the MK-7 biosynthetic pathway has proven to be a powerful strategy for enhancing production. Three enzymes, in particular, have been the focus of extensive research: MenA, UbiE, and HepPPS.

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase):
MenA is a membrane-bound enzyme with nine transmembrane domains that catalyzes the attachment of the isoprenoid side chain to DHNA, representing a key rate-limiting step in MK-7 biosynthesis. Due to its membrane-bound nature, overexpression of MenA can potentially disrupt cellular membrane integrity, necessitating alternative approaches to enhance its activity.

Structure-based stability engineering has emerged as an effective strategy for improving MenA performance without excessive overexpression. For example, the T290M mutation in MenA from B. subtilis resulted in a 249% increase in vitamin K2 production by enhancing protein stability through improved hydrophobic packing. This mutation reduced cavity volume from 37 ų to 28 ų, potentially limiting water penetration and enhancing stability.

UbiE (2-demethylmenaquinone methyltransferase):
UbiE catalyzes the final methylation step in MK-7 biosynthesis, converting demethylmenaquinone to menaquinone. This enzyme represents a potential bottleneck in MK-7 production, particularly in engineered E. coli strains.

Heterologous expression of UbiE, particularly when co-expressed with MenA, has shown synergistic effects on MK-7 production. Fine-tuning the expression levels of these enzymes is crucial, as demonstrated in a study where balanced expression of HepPPS, MenA, and UbiE in E. coli resulted in a significant increase in MK-7 production to 70 μM.

HepPPS (Heptaprenyl pyrophosphate synthase):
HepPPS is responsible for synthesizing the heptaprenyl diphosphate side chain that gives MK-7 its distinctive structure. Various sources of HepPPS have been explored, including native enzymes from B. subtilis and heterologous expression from organisms like Haemophilus influenzae (hi0881, hepta-PDS).

Interestingly, the specificity of MenA for different prenyl chain lengths appears to be narrower than that of UbiA (the corresponding enzyme in ubiquinone biosynthesis), as demonstrated by studies with heterologous PDSs in E. coli. While UbiA can accept various prenyl chain lengths, MenA shows preferences for specific chain lengths, influencing the menaquinone variants produced.

Table 4. Effects of heterologous expression and engineering of key enzymes on MK-7 production

EnzymeSource OrganismModification/StrategyHostEffect on MK-7 ProductionReference
MenAB. subtilisT290M mutationB. subtilis249% increase
MenAB. subtilisOverexpressionB. subtilis 1681.6-fold increase
UbiEHeterologousCombinatorial expression with MenAE. coliSignificant contribution to 70 μM MK-7
HepPPSB. subtilisOverexpressionB. subtilis 168 or B. amyloliquefaciens Y-2Enhanced MK-7 content
HepPPSB. subtilisOverexpression in E. coliE. coliFirst achieved MK-7 production in E. coli
HepPPSH. influenzae (hi0881)Heterologous expressionE. coliProduction of MK-7
HepSB. amyloliquefaciens Y-2OverexpressionB. amyloliquefaciens Y-293.62% increase (stilling culture), 93.29% increase (shaking culture)

The heterologous expression approach has proven particularly valuable for engineering E. coli for MK-7 production, which lacks the natural ability to produce significant quantities of this compound. By introducing optimized versions of MenA, UbiE, and HepPPS, researchers have transformed E. coli into an efficient MK-7 producer, achieving titers that surpass those of natural producers.

Carbon Source Selection and Optimization

The selection of optimal carbon sources represents a critical factor in maximizing menaquinone-7 production through bacterial fermentation [1]. Research has demonstrated that lactose emerges as the most effective carbon source, with Bacillus subtilis strain MM26 achieving menaquinone-7 concentrations of 69 ± 1.20 milligrams per liter when lactose was incorporated into the fermentation medium [8]. Glycerol serves as the second most effective carbon source, yielding menaquinone-7 concentrations of 60 ± 2.08 milligrams per liter [8]. The superior performance of these carbon sources relates to their efficient metabolic conversion through enhanced glycerol and pyruvate metabolism pathways [5].

Glucose represents another viable carbon source for menaquinone-7 production, with optimal media containing 1% weight per volume glucose resulting in all-trans isomer concentrations of 36.366 milligrams per liter [1]. The effectiveness of glucose stems from its direct integration into the Embden-Meyerhof pathway, which enhances the accumulation of acetyl-coenzyme A, a critical precursor for isoprene side chain formation [5].

Nitrogen Source Optimization

Nitrogen source selection profoundly influences menaquinone-7 biosynthesis efficiency [8]. Glycine has been identified as the most effective nitrogen source, with Bacillus subtilis MM26 producing menaquinone-7 concentrations of 69 ± 1.79 milligrams per liter when glycine was added to the fermentation medium [8]. Soy peptone represents the second most effective nitrogen source, yielding menaquinone-7 concentrations of 60 ± 2.00 milligrams per liter [8].

Yeast extract and tryptone also demonstrate significant effectiveness in supporting menaquinone-7 production [1] [2]. Optimal media compositions include 2% weight per volume yeast extract and 2% weight per volume tryptone, which contribute to enhanced bacterial growth and metabolite synthesis [1]. The combination of multiple nitrogen sources often proves superior to single nitrogen source systems [2].

Carbon to Nitrogen Ratio Optimization

Carbon SourceNitrogen SourceC:N RatioMenaquinone-7 Yield (mg/L)Reference
Lactose (6 g/L)Glycine (12 g/L)1:2442 ± 2.08 [8]
Glucose (1% w/v)Yeast Extract (2% w/v) + Tryptone (2% w/v)1:436.366 [1]
Glycerol (40 mL/kg)Yeast Extract (4 g/kg) + Malt Extract (8 g/kg)10:139.039 [2]
Maltose (36.78 g/L)Tryptone (62.76 g/L)1:1.771.95 ± 1.00 [30]

Salt Additives and Mineral Supplementation

Salt additives play crucial roles in menaquinone-7 fermentation optimization [4] [10]. Calcium chloride demonstrates particular effectiveness, with optimal concentrations of 0.1% weight per volume resulting in enhanced all-trans isomer production [1]. The addition of calcium chloride at 4 grams per kilogram in solid-state fermentation systems yields menaquinone-7 concentrations of 39.039 micrograms per gram [2].

Magnesium sulfate supplementation enhances fermentation performance when combined with calcium chloride [4] [10]. The optimal ratio of calcium chloride dihydrate to magnesium sulfate heptahydrate is 1:1, which enhances menaquinone-7 production by 165% compared to fermentation without salt supplementation [4]. This enhancement results from improved cellular metabolic efficiency and enhanced membrane stability [4].

Potassium phosphate serves as an essential mineral additive, with concentrations of 4.5 grams per liter demonstrating beneficial effects on menaquinone-7 synthesis [13]. The phosphate supplementation supports cellular energy metabolism and maintains optimal pH buffering capacity throughout fermentation [13].

Critical Fermentation Parameters: Inoculum Size, Agitation Speed, and Temperature Gradients

Inoculum Size Optimization

Inoculum size represents a critical parameter affecting menaquinone-7 production efficiency [14] [31]. Optimal inoculum concentrations range from 2% to 10% volume per volume, depending on the fermentation system employed [12] [31]. Research demonstrates that 2.5% inoculum size (2 × 10⁶ colony forming units per milliliter) provides optimal conditions for menaquinone-7 synthesis [31].

Higher inoculum concentrations can lead to rapid substrate depletion and reduced menaquinone-7 yields [14]. Conversely, insufficient inoculum sizes result in prolonged lag phases and reduced overall productivity [12]. The optimal inoculum size maintains a balance between rapid fermentation initiation and sustained metabolite production throughout the fermentation period [31].

Agitation Speed and Mixing Parameters

Agitation Speed (rpm)Temperature (°C)Menaquinone-7 Yield (mg/L)Fermentation Time (h)Reference
1203767 ± 0.6120 [31]
20035Enhanced by 58%144 [15]
6003748.33 ± 2.9224 [12]
80040Not specified168 [28]

Agitation speed significantly influences menaquinone-7 production through its effects on oxygen transfer and nutrient distribution [12] [15]. Optimal agitation speeds range from 120 to 200 revolutions per minute for conventional fermentation systems [15] [31]. Higher agitation speeds of 600 revolutions per minute have been successfully employed in immobilized cell systems, where enhanced mixing compensates for reduced mass transfer limitations [12].

The relationship between agitation speed and menaquinone-7 yield demonstrates an optimal range beyond which excessive agitation leads to cellular stress and reduced productivity [15]. Moderate agitation speeds maintain adequate oxygen transfer while preventing cellular damage from excessive shear forces [15].

Temperature Optimization and Gradient Effects

Temperature control represents one of the most critical parameters in menaquinone-7 fermentation [4] [14] [15]. Optimal temperatures range from 35°C to 40°C, with 37°C demonstrating superior performance across multiple bacterial strains [4] [14] [31]. Temperature optimization studies reveal that maximum menaquinone-7 production occurs at 37°C, with productivity declining at both higher and lower temperatures [4].

Temperature gradients during fermentation can enhance menaquinone-7 production when properly controlled [5]. Alkali stress adaptation at elevated pH combined with temperature optimization results in menaquinone-7 yields of 290.19 ± 1.12 milligrams per liter, representing a 2.10-fold increase compared to control conditions [5] [29].

The interaction between temperature and fermentation duration demonstrates optimal production occurring between 72 to 120 hours of fermentation [4] [31]. Extended fermentation beyond 144 hours generally results in diminished yields due to substrate depletion and cellular senescence [6].

Membrane Permeability Modifications via Surfactant Adsorption (e.g., Brij-58)

Brij-58 Surfactant Mechanism and Applications

Brij-58 supplementation represents an innovative approach for enhancing menaquinone-7 biosynthesis through membrane permeability modifications [16] [17]. The surfactant molecules adhere to bacterial cell surfaces through van der Waals forces, hydrogen bonding, and hydrophobic interactions, fundamentally altering membrane properties [17]. This adherence reduces surface tension between the cell surface and fermentation broth while increasing membrane fluidity [16].

Research demonstrates that Brij-58 supplementation increases total menaquinone-7 production by 48.0% and enhances secretion rates by 56.2% [16] [17]. During fermentation, cell membrane integrity decreases by 82.9% while permeability increases by 158% when maximum secretory rates are achieved [16]. These modifications facilitate enhanced menaquinone-7 release from intracellular compartments into the fermentation medium [16].

Membrane Structural Modifications

Brij-58 supplementation induces significant changes in membrane composition and structure [16] [17]. The surfactant treatment increases membrane fluidity by 30.1% through alterations in fatty acid composition [16]. Additionally, Brij-58 supplementation triggers stress responses in bacteria, resulting in membrane hyperpolarization and increased membrane adenosine triphosphatase activity [16].

The membrane modifications facilitate improved mass transfer of lipophilic compounds such as menaquinone-7 [17]. The enhanced permeability reduces intracellular accumulation of menaquinone-7, which otherwise leads to cytotoxicity and inhibits normal cellular activities [17]. This mechanism provides a dual benefit of enhanced production and reduced cellular stress [17].

Comparative Surfactant Performance

Surfactant TypeConcentrationMenaquinone-7 EnhancementMechanismReference
Brij-58Not specified48.0% increase in total productionMembrane adsorption and permeabilization [16]
Tween-800.7%80.3% increase in total synthesisMixed micelle formation [18]
Triton X-1000.6%Enhanced yield to 780.6 mg/LPhospholipid dissolution [17]
Sodium Dodecyl SulfateVariable13.01% enhancementMembrane pore formation [17]

Optimization of Surfactant Application

The timing and concentration of surfactant addition critically influence menaquinone-7 production enhancement [18] [20]. Tween-80 addition at 0.7% concentration results in extracellular and intracellular menaquinone-7 concentrations of 28.8 milligrams per liter and 59.2 milligrams per liter, respectively [18]. The surfactant addition significantly increases expression levels of menaquinone-7 synthesis-related genes, as demonstrated through quantitative real-time polymerase chain reaction analysis [18].

Optimal surfactant application requires careful consideration of biocompatibility and fermentation duration [17] [20]. While surfactants enhance menaquinone-7 production, excessive concentrations can lead to cellular damage and reduced viability [20]. The selection of appropriate surfactants depends on their ability to enhance membrane permeability while maintaining cellular functionality [17].

Immobilization Techniques Using Magnetic Iron Oxide Nanoparticles

Iron Oxide Nanoparticle Synthesis and Characterization

Magnetic iron oxide nanoparticles provide innovative solutions for menaquinone-7 production enhancement through bacterial cell immobilization [22] [23]. Iron oxide nanoparticles with average sizes of 11 nanometers demonstrate optimal performance in menaquinone-7 fermentation applications [22]. The nanoparticles are synthesized using iron chloride hexahydrate and iron sulfate tetrahydrate in controlled ratios under nitrogen atmosphere conditions [24] [25].

Surface functionalization of iron oxide nanoparticles improves biocompatibility and stability [23] [25]. Amine-functionalized iron oxide nanoparticles, including 3-aminopropyltriethoxysilane-coated iron oxide nanoparticles and L-lysine-coated iron oxide nanoparticles, demonstrate enhanced physicochemical stability and biocompatibility compared to uncoated particles [23] [25].

Immobilization Effects on Menaquinone-7 Production

Nanoparticle TypeConcentration (μg/mL)Menaquinone-7 Yield EnhancementYield (mg/L)Reference
Iron Oxide (Fe₃O₄)3001.6-fold increase in all-trans isomerNot specified [22]
APTES-coated IONs3002.3-fold increase in productionNot specified [23]
L-Lysine-coated IONs3003.1-fold improvement in yieldNot specified [23]
Uncoated Iron Oxide30058.61% increase over free cellsNot specified [22]

Iron oxide nanoparticle immobilization enhances menaquinone-7 production through multiple mechanisms [22] [23]. The optimal nanoparticle concentration of 300 micrograms per milliliter improves process output and results in a 1.6-fold increase in all-trans isomer yield compared to control conditions [22]. The enhancement occurs despite slightly reduced bacterial growth, indicating improved metabolic efficiency in immobilized cells [22].

Hydrogel-Based Immobilization Systems

Advanced immobilization techniques utilizing porous thin-film hydrogel systems demonstrate superior performance compared to conventional nanoparticle immobilization [12] [27]. Polyvinyl alcohol plus boron at calcium hydrogel immobilization methods increase menaquinone-7 yield from 32.76 ± 1.92 milligrams per liter to 48.33 ± 2.92 milligrams per liter while reducing fermentation duration from 48 to 24 hours [12].

The hydrogel immobilization system creates a protective microenvironment that mitigates cellular stress and maintains optimal metabolic conditions [12] [27]. Immobilized cells demonstrate superior stability during continuous fermentation, resulting in space-time yields of 2.0 milligrams per liter per hour, which represents a five-fold improvement over free-cell fermentation [12].

Mechanistic Insights and Performance Optimization

The immobilization mechanism involves non-specific interactions between iron oxide nanoparticles and bacterial cell surfaces, promoting disorganization of lipid packing and increasing cell membrane permeability [22]. These interactions facilitate enhanced mass transfer and enable greater menaquinone-7 secretion into the fermentation medium [22].

Continuous batch fermentation using immobilized cells maintains stable menaquinone-7 yields throughout consecutive batches, while free-cell fermentation shows significant yield decreases starting from the fifth batch [12]. The immobilized cell systems demonstrate higher intracellular retention of menaquinone-7, with only 4.7% extracellular expression compared to 44% in free-cell systems [12].

Physical Description

Light yellow solid; [Merck Index]

Color/Form

Light yellow microcrystalline plates from petroleum ether
Crystals
LIGHT-YELLOW SOLIDS OR OILS

XLogP3

14.5

Hydrogen Bond Acceptor Count

2

Exact Mass

648.49063128 g/mol

Monoisotopic Mass

648.49063128 g/mol

Boiling Point

200 °C at 0.0002 mm Hg (some decomposition)

Heavy Atom Count

48

Melting Point

54 °C
Yellow crystals from alcohol; MW: 444.65; MP: 35 °C; uv max: 248 nm (E(1%)(1 cm) 439) /Menaquinone 4/
Yellow crystals from acetone + alcohol or petroleum ether. MW: 580.88; MP: 50 °C; uv max (petroleum ether): 243, 248, 261, 325-328 nm (E(1%)(1 CM) 304, 320, 290, 292, 53) /Menaquinone 6/

UNII

8427BML8NY

Therapeutic Uses

There is no typical dosage for vitamin K. Some multivitamin preparations contain vitamin K as vitamin K1 (phylloquinone or phytonadione) or vitamin K2 (menaquinones) at doses of 25 to 100 ug.
Vitamin K is used to treat anticoagulant-induced prothrombin deficiency caused by warfarin, hyporprothrombinemia secondary to antibiotic therapy and hypoprothrombinemia secondary to vitamin C deficiency from various causes, including malabsorption syndromes. /Vitamin K/
Because hemorrhagic disease of the newborn can be effectively prevented by administrating vitamin K, infants born in the US and Canada routinely receive 0.5-1 mg pf phylloquinone intramuscularly or 2.0 mg orally within 6 hours of birth. This practice is supported by both US and Canadian pediatric societies. /Phylloquinone/
The current recommendations of the American Academy of Pediatrics advise that "vitamin K (phylloquinone) should be given to all newborns as a single, intramuscular dose of 0.5-1 mg" and if this advice is followed, the disease /Vitamin K deficiency bleeding/ is effectively prevented. /Vitamin K/
For more Therapeutic Uses (Complete) data for Vitamin K2 (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Hemostatics

Mechanism of Action

In vivo and in vitro studies have shown that vitamin K may directly act on bone metabolism. In vitro studies have demonstrated that vitamin K2 inhibits bone resorption by, in part, inhibiting the production of bone resorbing substances such as prostaglandin E2 and interleukin-6. Vitamin K2 has been reported to enhance human osteoblast-induced mineralization in vitro and to inhibit bone loss in steroid-treated rats and ovariectomized rats.
Certain naphthoquinones, in particular the synthetic vitamin K menadione, have been found to have antitumor activity in vitro and in vivo. Vitamin K2 has been found to induce the in vitro differentiation of myeloid leukemic cell lines. The mechanism of the possible anticarcinogenic activity of vitamin K is not well understood. Menadione is an oxidative stress inducer and its possible anticarcinogenic activity may, in part, be explained by induction of apoptotic cell death. One study suggested that the induction of apoptosis by menadione is mediated by the Fas/Fas ligand system. Another study reported that menadione induces cell cycle arrest and cell death by inhibiting Cda 25 phosphatase.
Vitamin K is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein X serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. /Vitamin K/
The primary gene product of the vitamin K-dependent proteins contains a very homologous domain between the amino terminus of the mature protein and the signal sequence that targets the polypeptide for the secretory pathway. This "propeptide" region appears to be both a "docking" or "recognition " site for the enzyme and a modulator of the activity of the enzyme by decreasing the apparent Km of the Glu site substrate. ... A key finding essential to a complete understanding of the detailed mechanism of action of this enzyme has been the identification of an intermediate chemical form of vitamin K, which could be sufficiently basic to abstract the gamma-hydrogen of the glutamyl residue. It has been proposed that the initial attack of O(2) at the naphthoquinone carbonyl carbon adjacent to the methyl group results in the formation of a dioxetane ring, which generates an alkoxide intermediate. /Vitamin K/
For more Mechanism of Action (Complete) data for Vitamin K2 (8 total), please visit the HSDB record page.

Other CAS

2124-57-4

Absorption Distribution and Excretion

Vitamin K, mainly in the form of vitamin K1, is principally absorbed from the jejunum and ileum. ... Vitamin K is delivered to the enterocytes in micelles formed from bile salts and other substances. Vitamin K is secreted by enterocytes into the lymphatics in the form of chylomicrons. It enters the circulation via the thoracic duct and is carried in the circulation to various tissues including hepatic, bone and spleen, in the form of chylomicron remnants. In the liver, some vitamin K is stored, some is oxidized to inactive end products and some is secreted with VLDL (very low density lipoprotein). Approximately 50% of vitamin K is carried in the plasma in the form of VLDL, about 25% in LDL (low-density lopoprotein) and about 25% in HDL (high-density lipoprotein). /Vitamin K/
Excretion of vitamin K and its metabolites is mainly via the feces. Some urinary excretion of vitamin K also occurs. /Vitamin K/
...Menaquinones are adequately absorbed from the GI tract only if bile salts are present. Menaquinones and its water-soluble derivatives, however, are absorbed even in the absence of bile. ... Menaquinones are absorbed almost entirely by way of the lymph. /Menaquinones/
Menaquinone forms of vitamin K are produced by bacteria in the lower bowel, where the forms appear in large amounts. However, their contributuion to the maintenance of vitamin K status has been difficult to assess. Although the content is extremely variable, the human liver contains about 10 times as much vitamin K as a mixture of menaquinones than as phylloquinone. /Menaquinones/

Metabolism Metabolites

A major pathway of vitamin K metabolism is that which is involved in the reduction and recycling of the epoxide formed by the carboxylase. /Vitamin K/
Vitamin K undergoes some oxidative metabolism. /Vitamin K/

Wikipedia

Trans-menaquinone 7

Drug Warnings

... MK-7 induced more complete carboxylation of osteocalcin, and hematologists should be aware that preparations supplying 50 ug/d or more of MK-7 may interfere with oral anticoagulant treatment in a clinically relevant way.
It has been suggested that vitamin K may have roles in osteoporosis and vascular health. However, this is difficult to establish on the basis of the studies performed thus far. /Vitamin K/
Pregnant women and nursing mothers should avoid supplemental intakes of vitamin K greater than RDA amounts (65 ug daily) unless higher amounts are prescribed by their physicians. /Vitamin K/
Individuals on chronic warfarin therapy may require dietary counseling on how to maintain steady vitamin K intake levels. Because habitual vitamin K intake may modulate warfarin dosage in patients using this anticoagulant, these individuals should maintain their normal dietary and supplementation patterns once an effective dose of warfarin has been established. /Vitamin K/
For more Drug Warnings (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Methods of Manufacturing

A ... short synthesis of vitamin K1 and vitamins K2 has been patented by F. Hoffmann-LaRoche. Menadione is first subjected to a Diels-Alder reaction with cyclopentadiene, producing the crystalline endo-Diels-Alder adduct in 93% yield. Subsequently, the proton alpha to the carbonyl group can be abstracted with a strong base (e.g., potassium tertbutoxide) and the resulting enolate alkylated with phytyl bromide (E/Z greater than or equal to 98:2). The alkylation product is obtained in a yield of greater than or equal to 90%. As a result of the basic alkylation conditions, the trans geometry of the double bond in phytyl bromide (greater than or equal to 98% E) is completely retained during alkylation. The alkylation product is thermally unstable and undergoes a retro-Diels-Alder reaction. On heating in toluene (110 °C), it decomposes rapidly into vitamin K1 (greater than or equal to 98% E) and cyclopentadiene. The yield of vitamin K1 is practically quantitative. The cyclopentadiene can be recovered by distillation and reused. The vitamins K2 (menaquinones) and ubiquinones can be synthesized according to the same scheme. /Vitamin K1 and Vitamins K2/
Isolation from putrefied fish meal: McKee et al, J Biol Chem 131, 327 (1939); From cultures of Bacillus brevis: Tishler, Sampson, Proc Soc Exp Biol Med, 136 (1948). Structure and synthesis: Isler et al, Helv Chim Acta 41, 786 (1958). /Menaquinones/

General Manufacturing Information

In the early 1930s, Henrik Dam observed that chicks consuming very low lipid diets developed subdural or muscular hemorrhages and that blood taken from these animals clotted slowly. This hemorrhagic disease could not be cured by supplementation with any other known dietary factor, and Dam proposed the existence of a new fat-soluble factor, vitamin K. ... The term vitamin K is now used as a generic descriptor of 2-methyl-1,4-naphthoquinone (menadione) and all derivatives of this compound that exhibit antihemorrhagic activities in animals fed a vitamin K-deficient diet. /Vitamin K/
The compound, 2-methyl-3-farnesyl-geranylgeranyl-1,4-naphthaquinone, first isolated from putrefied fish meal, is one of a series of vitamin K compounds with unsaturated side chains called multiprenylmenaquinones, which are produced by a limited number of anaerobic bacteria and are present in large quantities in the lower bowel. This particular menaquinone has 7 isoprenoid units in the side chain and was once called vitamin K2. That term is currently used to describe any of the vitamers with an unsaturated side chain, and this compound is more correctly identified as menaquinone-7 (MK-7). The predominant menaquinones found in the gut are MK-7 through MK-9, but smaller amounts of others are also present.
Nomenclature is based on the number of isoprene residues comprising the side chain. /Menaquinones/
Vitamin K is a generic term for a group of substances which contain the 2-methyl-1,4-naphthoquinone ring structure and which possess hemostatic activity. ... Vitamin K1 or phylloquinone is the principal dietary source of vitamin K and its predominant circulating form. ... Vitamin K1 is a fat-soluble substance. Vitamin K2, which is also fat soluble, is the collective term for a number of substances known as menaquinones. The dietary contribution of vitamin K2 is much less than that of vitamin K1. The amount of vitamin K contributed to the body by the intestinal microflora remains unclear. Vitamin K3 or menadione is a fat-soluble synthetic compound which is used in animal feed and dog and cat food. It is metabolized to vitamin K2.
For more General Manufacturing Information (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

As a result of its high selectivity and sensitivity, high performance liquid chromatography (HPLC) is the method of choice for the determination of phylloquinone and menaquinones in the blood, tissues, milk, and in foods. Various procedures for extraction and preliminary purification, internal standardization, HPLC conditions (with normal or reversed phase) and possibilities for UV, electrochemical, and fluorescence detection (both after electrochemical or chemical reduction and after photochemical decomposition) of the vitamins K have been described. /Phylloquinone and Menaquinones/
A sensitive and highly selective high-performance liquid chromatography (HPLC) method was developed for the determination of vitamin K homologues including phylloquinone (PK), menaquinone-4 (MK-4) and menaquinone-7 (MK-7) in human plasma using post-column peroxyoxalate chemiluminescence (PO-CL) detection following on-line ultraviolet (UV) irradiation...

Interactions

... MK-7 induced more complete carboxylation of osteocalcin, and hematologists should be aware that preparations supplying 50 ug/d or more of MK-7 may interfere with oral anticoagulant treatment in a clinically relevant way.
Broad specturm antibiotics may sterilize the bowel and decrease the vitamin K contribution to the body by the intestinal microflora. /Vitamin K/
Cephalosporins containing side chains of N-methylthiotetrazole (cefmenoxime, cefoperazone, cefotetan, cefamandole, latamoxef) or methylthiadiazole (cefazolin) can cause vitamin K deficiency and hypoprothombinemia. These cephalosporins are inhibitors of hepatic vitamin K epoxide reductase. /Vitamin K/
Concomitant intake of cholestyramine and vitamin K may reduce the absorption of vitamin K. /Vitamin K/
For more Interactions (Complete) data for Vitamin K2 (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Nutr Rev. 2017 Jul 1;75(7):553-578. doi: 10.1093/nutrit/nux022.

US Pharmacopeial Convention safety evaluation of menaquinone-7, a form of vitamin
K.

Marles RJ(1), Roe AL(1), Oketch-Rabah HA(1).

Author information:
(1)US Pharmacopeial Convention's Dietary Supplements Admission Evaluations Joint
Standard Setting Subcommittee, US Pharmacopeial Convention, Rockville, Maryland,
USA. US Pharmacopeial Convention, Rockville, Maryland, USA.

Vitamin K plays important biological roles in maintaining normal blood
coagulation, bone mineralization, soft tissue physiology, and neurological
development. Menaquinone-7 is a form of vitamin K2 that occurs naturally in some
animal-derived and fermented foods. It is also available as an ingredient of
dietary supplements. Menaquinone-7 has greater bioavailability than other forms
of vitamin K, which has led to increasing sales and use of menaquinone-7
supplements. This special article reviews the chemistry, nomenclature, dietary
sources, intake levels, and pharmacokinetics of menaquinones, along with the
nonclinical toxicity data available and the data on clinical outcomes related to
safety (adverse events). In conclusion, the data reviewed indicate that
menaquinone-7, when ingested as a dietary supplement, is not associated with any
serious risk to health or with other public health concerns. On the basis of this
conclusion, US Pharmacopeia monographs have been developed to establish quality
standards for menaquinone-7 as a dietary ingredient and as a dietary supplement
in various dosage forms.




2. World J Microbiol Biotechnol. 2017 Jan;33(1):2. Epub 2016 Nov 10.

Production and application of menaquinone-7 (vitamin K2): a new perspective.

Mahdinia E(1), Demirci A(1), Berenjian A(2).

Author information:
(1)Department of Agricultural and Biological Engineering, The Pennsylvania State
University, University Park, PA, 16802, USA.
(2)Faculty of Science and Engineering, The University of Waikato, Hamilton, 3240,
New Zealand. aydin.berenjian@waikato.ac.nz.

Menaquinone-7, a highly valuable member of the vitamin K series, has significant
effects on preventing osteoporosis and cardiovascular disease besides its
positive effects on blood coagulation. In this review, chemical and biological
aspects of menaquinone-7 are briefly summarized followed by a critical review on
upstream and downstream processing developments for its production and recovery,
including solid versus liquid fermentations, static versus agitated fermentations
and online versus post-production recovery. Latest research outcomes for
improving industrial scale production of menaquinone-7 are summarized and
recommendations are given for areas of future research.




3. Clin Calcium. 2006 Oct;16(10):1715-22.

[Prevention of osteoporosis by foods and dietary supplements. "Kinnotsubu
honegenki": a fermented soybean (natto) with reinforced vitamin K2
(menaquinone-7)].



Takemura H(1).

Author information:
(1)Mizkan Co. Ltd, Chilled Foods Company, Marketing Department, Technical
Division.

In recent years, it has been proven that vitamin K(2) has important roles not
only in blood coagulation but also in bone metabolism. We developed a Bacillus
subtilis (natto) strain with high productivity of vitamin K(2) (Menaquinone-7),
and commercialized a natto with reinforced vitamin K(2) by use of the strain. The
natto, named "Kinnotsubu honegenki", was granted a health claim based on our
clinical studies which demonstrated that intake of the natto stimulated
gamma-carboxylation of osteocalcin.

Explore Compound Types